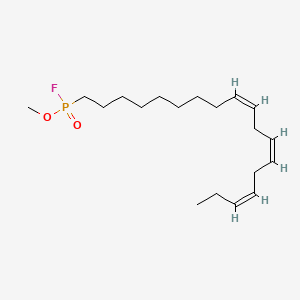

Methyl alpha-linolenyl fluorophosphonate

CAS No.:

Cat. No.: VC16570429

Molecular Formula: C19H34FO2P

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H34FO2P |

|---|---|

| Molecular Weight | 344.4 g/mol |

| IUPAC Name | (3Z,6Z,9Z)-18-[fluoro(methoxy)phosphoryl]octadeca-3,6,9-triene |

| Standard InChI | InChI=1S/C19H34FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(20,21)22-2/h4-5,7-8,10-11H,3,6,9,12-19H2,1-2H3/b5-4-,8-7-,11-10- |

| Standard InChI Key | MEHJVKGETWKOKY-YSTUJMKBSA-N |

| Isomeric SMILES | CC/C=C\C/C=C\C/C=C\CCCCCCCCP(=O)(OC)F |

| Canonical SMILES | CCC=CCC=CCC=CCCCCCCCCP(=O)(OC)F |

Introduction

Chemical and Structural Characteristics

Methyl α-linolenyl fluorophosphonate is a synthetic organophosphorus compound with the molecular formula C₁₉H₃₄FO₂P and a molecular weight of 344.4 g/mol. It is typically formulated as a solution in methyl acetate (99% solvent content), presenting as a clear liquid with a pleasant odor .

Physicochemical Properties

The compound’s physical and chemical properties are critical for its handling and experimental use:

| Property | Value |

|---|---|

| Boiling Point | 57°C (134.6°F) |

| Melting Point | -98.05°C (-144.5°F) |

| Density (20°C) | 0.93 g/cm³ |

| Flash Point | -13°C (8.6°F) |

| Vapor Pressure (20°C) | 220 hPa |

| Solubility in Water | 330 g/L |

| Partition Coefficient | Not determined |

MLnFP’s high flammability (classified under GHS02) and volatility necessitate stringent safety protocols during storage and handling .

Structural Analogies and Synthesis

As an analog of MAFP, MLnFP shares a fluorophosphonate group that enables irreversible binding to the active sites of phospholipases. The linolenyl moiety confers specificity toward enzymes interacting with polyunsaturated fatty acids, distinguishing it from shorter-chain analogs .

Pharmacological Activity and Mechanism of Action

MLnFP’s primary pharmacological interest lies in its ability to inhibit phospholipase enzymes, which are pivotal in lipid mediator synthesis.

Inhibition of Cytosolic Phospholipase A2 (cPLA2)

In vitro studies demonstrate that MLnFP acts as a potent, irreversible inhibitor of cPLA2, an enzyme critical for releasing arachidonic acid from membrane phospholipids. Preincubation with MLnFP leads to time-dependent inactivation of cPLA2, with enzyme activity suppression persisting even after extensive dilution . This irreversibility suggests covalent modification of the enzyme’s active site, likely through fluorophosphonate-mediated phosphorylation.

Calcium-Independent PLA2 (iPLA2) Inhibition

MLnFP also inhibits iPLA2, albeit with distinct kinetics. Unlike cPLA2, iPLA2 operates independently of calcium and participates in membrane remodeling and apoptosis. MLnFP’s inhibition of iPLA2 follows a linear, concentration-dependent pattern, further supporting its role as a broad-spectrum phospholipase inhibitor .

Research Applications and Future Directions

Lipid Signaling Studies

MLnFP’s inhibition of cPLA2 and iPLA2 enables researchers to probe the roles of these enzymes in inflammatory responses, neurotoxicity, and oxidative stress. For example, MLnFP has been used to elucidate the contribution of iPLA2 to mitochondrial dysfunction in neurodegenerative diseases .

Drug Discovery

While clinical trials for MLnFP are absent, its analogs are being explored for therapeutic potential in conditions like atherosclerosis and rheumatoid arthritis. The compound’s specificity provides a template for designing isoform-selective inhibitors.

Limitations and Knowledge Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume